4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core substituted with a sulfonyl group and an azetidine ring. The presence of the trifluoroethoxy group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the azetidine ring. The trifluoroethoxy group is then added to the azetidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. The purification of the final product is usually achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroethoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, while the sulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(2,2,2-trifluoroethoxy)-1-azetidinyl]sulfonyl}benzoate: This compound shares a similar structure but has a benzoate group instead of a benzothiadiazole core.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also feature trifluoroethoxy groups and are studied for their biological activities.
Uniqueness
4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core with a sulfonyl-azetidine-trifluoroethoxy moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3S2/c12-11(13,14)6-20-7-4-17(5-7)22(18,19)9-3-1-2-8-10(9)16-21-15-8/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMQYRVLHVKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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